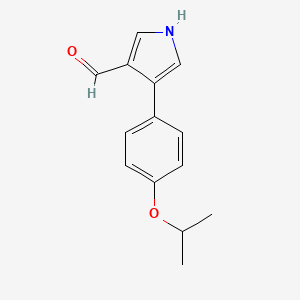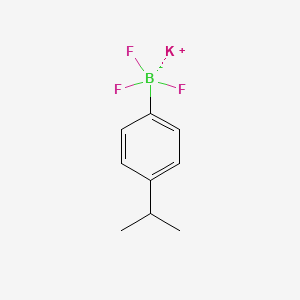
2-Hydroxy-3,4,6-trimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3,4,6-trimethoxybenzaldehyde is an organic compound with the molecular formula C10H12O5 It is a derivative of benzaldehyde, featuring three methoxy groups and one hydroxyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde typically involves the methylation and formylation of precursor compounds. One common method includes the methylation of 2,4,6-trihydroxybenzaldehyde followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of solvents like acetonitrile and heating to around 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3,4,6-trimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxy-3,4,6-trimethoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and methoxy groups play a crucial role in binding to active sites, thereby modulating the activity of these targets. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethoxybenzaldehyde: Similar structure but lacks the hydroxyl group.
3,4,5-Trimethoxybenzaldehyde: Similar structure with methoxy groups in different positions.
2,4,6-Trihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups .
Uniqueness
2-Hydroxy-3,4,6-trimethoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-hydroxy-3,4,6-trimethoxybenzaldehyde |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-8(14-2)10(15-3)9(12)6(7)5-11/h4-5,12H,1-3H3 |
Clave InChI |
LRGJWCQSWJHJKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1C=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)


![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)



![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)





